molecular formula C15H21NO3S B2812786 ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300828-69-7

ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2812786
CAS No.: 300828-69-7
M. Wt: 295.4
InChI Key: WHJXCLQXXPDOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The cyclopenta[b]thiophene intermediate is then functionalized with an ester group through esterification reactions.
  • Common reagents include ethyl chloroformate and a base like triethylamine.
  • Amidation Reaction:

    • The final step involves the introduction of the 2,2-dimethylpropanamido group.
    • This can be done using an amide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
  • Industrial Production Methods:

    • Industrial synthesis may involve similar steps but optimized for large-scale production.
    • Continuous flow reactors and automated synthesis platforms can enhance efficiency and yield.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents like lithium aluminum hydride.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

      Reduction: Lithium aluminum hydride, sodium borohydride.

      Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Major Products:

    • Oxidation products include sulfoxides and sulfones.
    • Reduction products include alcohols and amines.
    • Substitution products vary depending on the nucleophile used.

    Chemistry:

    • Used as a building block in the synthesis of more complex molecules.
    • Studied for its electronic properties due to the thiophene ring.

    Biology and Medicine:

    • Potential applications in drug discovery as a scaffold for designing bioactive molecules.
    • Investigated for its antimicrobial and anticancer properties.

    Industry:

    • Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

    • Formation of the Cyclopenta[b]thiophene Core:

      • Starting with a suitable thiophene derivative, such as 2-bromothiophene, undergoes a cyclization reaction to form the cyclopenta[b]thiophene core.
      • This can be achieved using palladium-catalyzed coupling reactions under inert conditions.

    Comparison with Similar Compounds

      Ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]furan-3-carboxylate: Similar structure but with a furan ring instead of thiophene.

      Ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]pyrrole-3-carboxylate: Contains a pyrrole ring instead of thiophene.

    Uniqueness:

    • The presence of the thiophene ring in ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate imparts unique electronic properties, making it more suitable for applications in organic electronics compared to its furan and pyrrole analogs.

    This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    ethyl 2-(2,2-dimethylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H21NO3S/c1-5-19-13(17)11-9-7-6-8-10(9)20-12(11)16-14(18)15(2,3)4/h5-8H2,1-4H3,(H,16,18)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WHJXCLQXXPDOFJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)(C)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H21NO3S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    295.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.